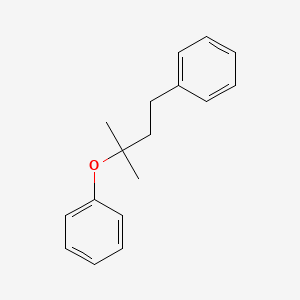
2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- is a synthetic organic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a difluorophenyl-substituted amine with a suitable cyclizing agent under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into more reduced forms, possibly altering its functional groups.
Substitution: Substitution reactions might involve the replacement of one or more atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield difluorophenyl-substituted azepine oxides, while reduction could produce more saturated derivatives.
Aplicaciones Científicas De Investigación
2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve binding to specific receptors or enzymes, influencing biological pathways, or altering cellular functions. Detailed studies would be required to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-Azepin-7-amine, N-(2,4-dichlorophenyl)-3,4,5,6-tetrahydro-
- 2H-Azepin-7-amine, N-(2,4-dimethylphenyl)-3,4,5,6-tetrahydro-
Uniqueness
The presence of the difluorophenyl group in 2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- may confer unique chemical properties, such as increased stability or specific reactivity, compared to its analogs with different substituents.
Propiedades
Número CAS |
325720-89-6 |
|---|---|
Fórmula molecular |
C12H14F2N2 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine |
InChI |
InChI=1S/C12H14F2N2/c13-9-5-6-11(10(14)8-9)16-12-4-2-1-3-7-15-12/h5-6,8H,1-4,7H2,(H,15,16) |
Clave InChI |
ISDSSSFNBRDHHB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=NCC1)NC2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)




![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)

![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)


